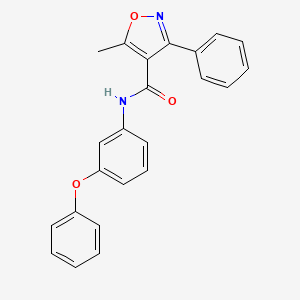
2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole
Übersicht
Beschreibung
- Synonyms : 2,4-dimethoxyphenyl isocyanate, 2,4-dimethoxyphenylisocyanate, benzene, 1-isocyanato-2,4-dimethoxy, and others .
Molecular Structure Analysis
The molecular structure of 2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole consists of an imidazole ring with two phenyl groups and two methoxy groups attached. The precise arrangement of atoms and bond angles can be visualized using computational methods or X-ray crystallography .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including Suzuki–Miyaura cross-coupling reactions. These reactions involve the formation of carbon–carbon bonds using organoboron reagents. The specific mechanisms and conditions would depend on the reaction partners and catalysts .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Docking Analysis
2-(2,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole has been studied for its crystal structure and molecular docking analysis. The compound crystallizes in the orthorhombic space group and displays significant C-H…O and C-H…N intermolecular interactions. These interactions contribute to the stability of the molecular packing. Molecular docking against anti-inflammatory drug targets like Myeloperoxidase (MPO) and Cyclooxygenase (COX-2) indicates a similar binding mode to known inhibitors, suggesting potential anti-inflammatory applications (Anthal, Narayana, Sarojini, & Kant, 2018).
Antimalarial Activity
A series of 2-aryl-4,5-diphenyl-1H-imidazole derivatives, including this compound, have been evaluated for their antimalarial activities against the chloroquine-sensitive Plasmodium falciparum strain. Molecular docking studies against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase support their potential as lead compounds for antimalarial agents (Septiana, Purwono, Anwar, Nurohmah, & Syahri, 2021).
Antimicrobial Activities
Imidazole derivatives, including this compound, have shown promise in antimicrobial activities. They have been evaluated against various bacteria and fungi, demonstrating significant potential in combating microbial infections (Altameemi, Kamel, Askar, & Nief, 2020).
Photochromism and Fluorescence Quenching
This compound has been studied for its photochromism properties, which are valuable in materials science for developing responsive materials. Additionally, fluorescence studies suggest a role in radiationless decay processes in certain imidazoles, which could be significant in understanding molecular fluorescence mechanisms (Bai, Han, Wang, & Meng, 2010); (Testa, 1991).
Photophysical and Theoretical Investigations
The compound's photophysical properties have been explored, indicating its application as a fluorescence sensor for Fe(III). Theoretical calculations also suggest potential in non-linear optical (NLO) applications due to its intramolecular charge transfer characteristics (Perumal, Sathish, & Mathivathanan, 2021).
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-26-18-13-14-19(20(15-18)27-2)23-24-21(16-9-5-3-6-10-16)22(25-23)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWRMVAKUSJNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359888 | |
| Record name | 2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1740-23-4 | |
| Record name | 2-(2,4-Dimethoxyphenyl)-4,5-diphenylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3438117.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide](/img/structure/B3438122.png)
![2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)-2-pyridinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3438128.png)
![(4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone](/img/structure/B3438138.png)
![N~1~-(3-chlorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3438142.png)
methanone](/img/structure/B3438145.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]thio}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B3438156.png)


![1-amino-3-(4-ethoxy-3-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B3438176.png)
![N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3438180.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3438196.png)
![4-(4-isopropylphenyl)-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylic acid](/img/structure/B3438200.png)

